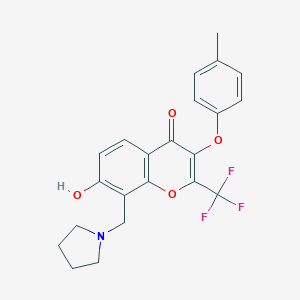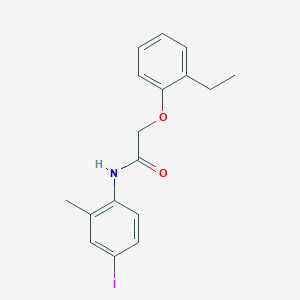![molecular formula C22H24N2O3S B285174 cyclohexyl (5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285174.png)
cyclohexyl (5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl (5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of cyclohexyl (5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis and inhibiting cell proliferation. The compound has also been found to inhibit viral replication by targeting viral enzymes. In addition, it exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Cyclohexyl (5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been found to affect various biochemical and physiological processes. It has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and immune response. The compound has also been found to inhibit the activity of enzymes involved in viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using cyclohexyl (5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate in lab experiments is its potent anticancer, antiviral, and anti-inflammatory activities. The compound is also relatively easy to synthesize and has good stability. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
The potential therapeutic applications of cyclohexyl (5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate are vast and varied. Some of the future directions for research on this compound include investigating its potential use as a photosensitizer in photodynamic therapy, exploring its potential as a therapeutic agent for viral infections, and studying its mechanism of action in more detail. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in various therapeutic applications.
Méthodes De Synthèse
The synthesis of cyclohexyl (5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate involves the reaction of 5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid with cyclohexyl chloroformate in the presence of a base. The reaction takes place under mild conditions and yields the desired product in good yield.
Applications De Recherche Scientifique
Cyclohexyl (5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory activities. The compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy.
Propriétés
Formule moléculaire |
C22H24N2O3S |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
cyclohexyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C22H24N2O3S/c1-14-8-9-16(10-15(14)2)18-12-28-21-20(18)22(26)24(13-23-21)11-19(25)27-17-6-4-3-5-7-17/h8-10,12-13,17H,3-7,11H2,1-2H3 |
Clé InChI |
KVKMMGAKYMJFBP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)OC4CCCCC4)C |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)OC4CCCCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)
![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)
![{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B285099.png)
![sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285100.png)
![cyclohexyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285101.png)

![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B285103.png)
![3-(2,4-dichlorobenzyl)-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285105.png)
![Ethyl 8-ethyl-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B285106.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285108.png)

![Ethyl 5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285120.png)
![Methyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285121.png)